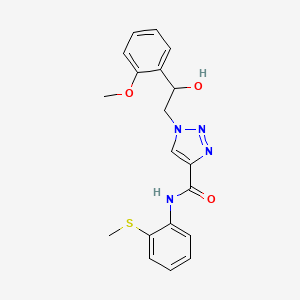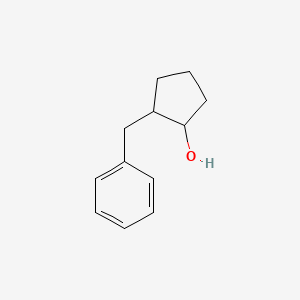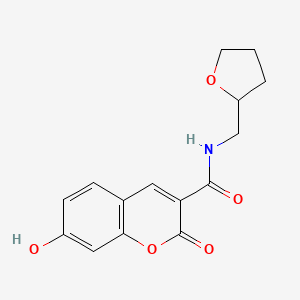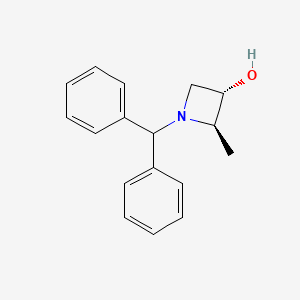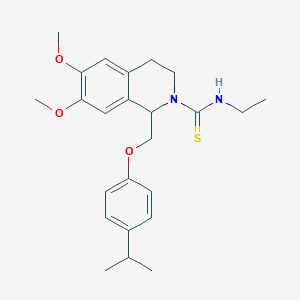
N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to dihydroisoquinoline carboxamides involves multiple steps, including reaction of ethyl carboxylates with ammonia and isopropylamine, followed by reduction processes to yield the targeted compound. These steps highlight the complexity and the specific conditions required for successful synthesis of such molecules (Aghekyan & Panosyan, 2016).
Molecular Structure Analysis
The molecular structure of related dihydroisoquinoline derivatives has been explored through various chemical and X-ray studies. For example, the quinoline ring system's planarity and the orientation of methoxy groups have been detailed in structure reports, demonstrating the intricate spatial arrangement of atoms within these molecules (Zhou et al., 2010).
Chemical Reactions and Properties
Dihydroisoquinoline derivatives undergo a variety of chemical reactions, including radical bromination and reactions with secondary amines and heterylthiols, leading to a range of substituted amino- and sulfanylamides. These reactions are critical for modifying the chemical structure and properties of the base compound for potential applications (Aghekyan & Panosyan, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, have been determined through various studies. X-ray crystallography, in particular, provides detailed insight into the molecular geometry, confirming the structural integrity and stability of these compounds under different conditions (Zhou et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, define the potential utility of dihydroisoquinoline derivatives in chemical synthesis and other applications. Studies have detailed how specific substituents and functional groups affect the overall reactivity and chemical behavior of these molecules (Aghekyan & Panosyan, 2016).
科学的研究の応用
Topoisomerase I-Targeting Agents
Compounds structurally related to the one have been synthesized and evaluated for their potential as topoisomerase I (TOP1) targeting agents. These compounds show promise in the field of anticancer research due to their potent TOP1 targeting activity and antitumor activity. The modification of the ethyl substituent on isoquinoline rings, including the addition of various polar substituents, has been studied for its effect on TOP1-targeting activity and cytotoxicity, indicating a promising approach for designing new anticancer agents (Satyanarayana et al., 2008).
Novel Syntheses of Isoquinoline Rings
Research into the synthesis of isoquinoline rings has led to the development of new methods for creating these complex structures, which are important in medicinal chemistry and drug design. For instance, the cyclopalladation of certain ethyl derivatives and their subsequent reactions have opened up new pathways for isoquinoline synthesis, providing functionalized substituents that are valuable for further chemical modifications (Barr et al., 1983).
特性
IUPAC Name |
N-ethyl-6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-6-25-24(30)26-12-11-18-13-22(27-4)23(28-5)14-20(18)21(26)15-29-19-9-7-17(8-10-19)16(2)3/h7-10,13-14,16,21H,6,11-12,15H2,1-5H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDNXQGFFKMKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)
![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)


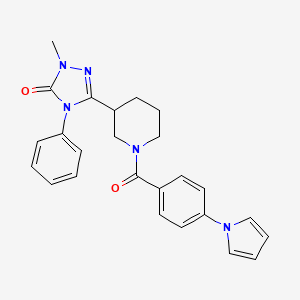


![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2492201.png)
